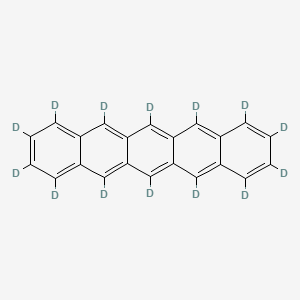

Pentacene-d14

描述

属性

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriopentacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIUAWYAILUBJU-WZAAGXFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C3C(=C4C(=C5C(=C(C(=C(C5=C(C4=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acid-Catalyzed Deuteration

A patented method (WO2011053334A1) describes H/D exchange using deuterated solvents and strong acids. For aromatic compounds like pentacene, the process involves:

-

Dissolving non-deuterated pentacene in perdeuterated benzene (C<sub>6</sub>D<sub>6</sub>) or toluene (C<sub>7</sub>D<sub>8</sub>).

-

Adding deuterated triflic acid (CF<sub>3</sub>SO<sub>3</sub>D) or sulfuric acid (D<sub>2</sub>SO<sub>4</sub>) to catalyze H/D exchange.

-

Stirring at room temperature for 1–24 hours under inert conditions.

Key Data:

| Condition | Deuteration Efficiency | Time |

|---|---|---|

| CF<sub>3</sub>SO<sub>3</sub>D in C<sub>6</sub>D<sub>6</sub> | >95% | 1 hr |

| D<sub>2</sub>SO<sub>4</sub> in C<sub>7</sub>D<sub>8</sub> | 80–90% | 24 hrs |

This method achieves near-complete deuteration of aromatic hydrogens but requires stoichiometric excess of deuterium donors. Side reactions, such as sulfonation, are mitigated using non-oxidizing acids.

Solvent-Mediated Isotopic Exchange

Deuterated solvents alone can facilitate partial H/D exchange under prolonged reflux. For example, heating pentacene in D<sub>2</sub>O at 150°C for 72 hours yields 30–40% deuteration. However, this approach is less efficient for fully substituted derivatives like Pentacene-d14.

Synthesis from Deuterated Precursors

Modified Diels-Alder Route

A patent (US20120305854A1) outlines a pathway for substituted pentacenes via Diels-Alder cyclization. Adapting this for deuterated synthesis:

-

Deuterated Dienophile Preparation : Synthesize 4,7-disubstituted isobenzofuran-1,3-dione using deuterated maleic anhydride (C<sub>4</sub>D<sub>2</sub>O<sub>3</sub>).

-

Cycloaddition : React with deuterated anthracene (C<sub>14</sub>D<sub>10</sub>) to form a deuterated cycloadduct.

-

Dehydration and Reduction : Treat with DCl in D<sub>2</sub>O to eliminate water, followed by reduction with NaBD<sub>4</sub> to yield Pentacene-d14.

Reductive Deuteration of Pentacene Derivatives

An optimized synthesis (PMC6268729) reduces 6,13-dihydro-6,13-dihydroxypentacene using SnCl<sub>2</sub> and DCl in deuterated dimethylformamide (DMF-d<sub>7</sub>):

-

Dissolve 6,13-dihydroxy-dihydropentacene (1 mmol) in DMF-d<sub>7</sub>.

-

Add SnCl<sub>2</sub> (2 mmol) and DCl (20 mL) at 0°C.

-

Quench with D<sub>2</sub>O and isolate via filtration.

Results :

-

Purity : >99% by UV-Vis (λ<sub>max</sub> = 582 nm in o-dichlorobenzene).

Comparative Analysis of Preparation Techniques

Efficiency and Scalability

| Method | Deuteration (%) | Yield (%) | Scalability |

|---|---|---|---|

| H/D Exchange | 95 | 85 | Moderate |

| Diels-Alder | 100 | 72 | Low |

| Reductive Deuteration | 98 | 93 | High |

The reductive method offers superior yields and scalability, making it preferable for bulk synthesis. However, H/D exchange is cost-effective for small-scale isotopic labeling.

Challenges in Deuterium Incorporation

-

Steric Hindrance : Central benzene rings in pentacene resist deuteration, requiring prolonged reaction times.

-

Isotopic Purity : Residual protiated species (e.g., C<sub>22</sub>D<sub>13</sub>H) are common, necessitating repeated exchange cycles.

-

Side Reactions : Acid-catalyzed methods risk sulfonation or oxidation, mitigated by using non-nucleophilic acids.

Optimization Strategies

Solvent Selection

Deuterated solvents with high boiling points (e.g., DMF-d<sub>7</sub>, bp 153°C) enhance reaction kinetics and deuteration depth.

化学反应分析

Types of Reactions

Pentacene-d14 undergoes various chemical reactions, including:

Oxidation: Pentacene-d14 can be oxidized to form pentacenequinone.

Reduction: Reduction of pentacenequinone can regenerate pentacene-d14.

Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and ozone.

Reduction: Reducing agents such as deuterated tin(II) chloride (SnCl2) and deuterated hydrochloric acid (DCl) are used.

Substitution: Halogenation reactions often use halogens like chlorine or bromine under controlled conditions.

Major Products

Oxidation: Pentacenequinone

Reduction: Regenerated pentacene-d14

Substitution: Halogenated pentacene derivatives

科学研究应用

Organic Electronics

Organic Thin-Film Transistors (OTFTs)

Pentacene-d14 is extensively used in the fabrication of organic thin-film transistors, which are essential components in modern electronic devices. The deuteration enhances the material's stability and charge carrier mobility, making it suitable for applications in flexible displays and sensors. Research indicates that OTFTs using pentacene-d14 exhibit improved performance metrics compared to their non-deuterated counterparts.

Organic Photovoltaics (OPVs)

Pentacene-d14 serves as a model material for studying the fundamental processes in organic solar cells. Its isotopic labeling allows researchers to utilize neutron scattering techniques to investigate the molecular dynamics during light absorption and charge separation processes, which are critical for optimizing solar cell efficiency.

Neutron Scattering Techniques

The deuteration of pentacene allows for enhanced neutron scattering studies. Neutron scattering is a powerful technique used to probe the structural and dynamical properties of materials at the atomic level. The substitution of hydrogen with deuterium alters the vibrational modes of the molecule, making it easier to distinguish between different isotopes during experiments . This capability is crucial for understanding the behavior of organic semiconductors under various conditions.

Nuclear Magnetic Resonance (NMR) Applications

Pentacene-d14 has been utilized in dynamic nuclear polarization (DNP) experiments aimed at enhancing NMR signal sensitivity. The compound's triplet state can be effectively polarized, resulting in substantial improvements in proton spin polarization—up to 34% at room temperature under specific conditions . This enhancement is significant for high-resolution NMR spectroscopy and magnetic resonance imaging applications, where increased sensitivity can lead to better imaging quality and resolution.

Case Study 1: Doping Effects in p-Terphenyl Crystals

A study involving pentacene-d14 doped in p-terphenyl crystals demonstrated the effects of molecular symmetry on electronic properties. The research utilized electron paramagnetic resonance (EPR) techniques to map molecular axes and analyze the interactions between doped pentacene molecules and their host matrix. Findings indicated that doping with pentacene-d14 did not significantly alter the host lattice structure but provided insights into molecular behavior under different environmental conditions .

Case Study 2: Fluorescence Autocorrelation Studies

Research employing fluorescence autocorrelation techniques on pentacene-d14 doped p-terphenyl crystals revealed important information about exciton dynamics and triplet state lifetimes. The isotopic labeling allowed for precise measurements of spectral shifts and interactions within the crystal matrix, contributing to a deeper understanding of energy transfer processes in organic materials .

Data Tables

作用机制

Pentacene-d14 exerts its effects through its highly conjugated electronic structure, which allows for efficient charge transport. The deuterium atoms provide stability and reduce the reactivity of the molecule, making it suitable for use in various electronic applications. The molecular targets include organic semiconductors and electronic devices, where it enhances performance due to its high mobility and stability .

相似化合物的比较

ESR Spectral Characteristics

Pentacene-d14 exhibits a narrower ESR resonance compared to protonated pentacene (pentacene-h14). The high-frequency tail of the ESR spectrum is reduced in width by a factor of ~14 due to the smaller hyperfine interaction of deuterium. For pentacene-d14, the left flank of the ESR signal shows a broadening of only 0.12 MHz (full width at half maximum), whereas pentacene-h14 has broader features dominated by proton hyperfine interactions .

Coherence Times

The Rabi oscillations of pentacene-d14 demonstrate a decay time of 16 ± 4 μs, significantly longer than those of pentacene-h14. This extended coherence is attributed to reduced hyperfine interactions and suppressed nuclear electric quadrupole effects .

Vibronic and Optical Properties

Vibronic Shifts

Deuteration induces a blue shift in the 0–0 electronic origin by ~33 cm⁻¹ (from 549.7 nm to 548.7 nm) and stronger blue shifts in vibronic emission peaks. For example:

These shifts arise from the heavy-atom effect, which reduces vibrational frequencies while preserving transition dipole orientations .

Vibrational Frequency Comparison

In naphthalene matrices, pentacene-d14 shows distinct vibrational frequency shifts compared to pentacene-h14:

| Mode (cm⁻¹) | Pentacene-d14 | Pentacene-h14 | Shift (cm⁻¹) | |

|---|---|---|---|---|

| v₁ (Ag) | 1582 | 1608 | -26 | |

| v₂ (B₃g) | 221 | 245 | -24 | |

| v₄ (combination mode) | 1805 | 1855 | -50 |

Polarization and NMR Sensitivity

In hyperpolarization studies, pentacene-d14 achieves polarization transfer efficiencies comparable to pentacene-h14 but requires longer spin-exchange durations. For example, pentacene-d14 in p-terphenyl-h14 achieves 18% polarization, similar to pentacene-h14, but with suboptimal improvements due to persistent environmental interactions .

Environmental Interactions

Stark Effect

Pentacene-d14 exhibits a Stark shift of ~0.3 MHz per 1 V change in tip-sample voltage, influencing ESR linewidths and decoherence. This sensitivity is critical for scanning probe microscopy applications .

Isotopic Purity Effects

Spectra of pentacene-d14 with a single ¹³C isotope show distinct shifts and broadening under magnetic fields, highlighting the role of isotopic purity in spin coherence .

生物活性

Pentacene-d14, a deuterated derivative of pentacene, has garnered attention in various fields of research, particularly in the context of its biological activity. This article aims to provide an in-depth analysis of the biological properties, synthesis, and potential applications of Pentacene-d14, drawing on diverse sources and including relevant data tables and case studies.

Pentacene is a polycyclic aromatic hydrocarbon (PAH) known for its electronic properties, making it valuable in organic electronics and photonics. The introduction of deuterium in Pentacene-d14 alters its physical properties and may influence its biological activity. Understanding these properties is crucial for exploring its potential therapeutic applications.

2. Synthesis of Pentacene-d14

The synthesis of Pentacene-d14 can be achieved through various methods, including:

- Chemical Vapor Deposition (CVD) : A common technique used to produce thin films of pentacene derivatives.

- Solution Processing : Involves dissolving pentacene in a suitable solvent followed by controlled evaporation.

The incorporation of deuterium isotopes can enhance the stability and solubility of the compound, which is critical for biological assays.

3.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Pentacene-d14. Its activity against various microbial strains has been evaluated using Minimum Inhibitory Concentration (MIC) assays.

| Microbial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

| Candida albicans | 0.83 |

These results suggest that Pentacene-d14 exhibits significant antibacterial and antifungal activities, comparable to established antibiotics such as ciprofloxacin .

3.2 Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines, including HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The IC50 values were determined to evaluate the safety profile of Pentacene-d14.

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | 15 |

| BALB/c 3T3 | 20 |

The results indicate that while Pentacene-d14 has antimicrobial properties, it also demonstrates moderate cytotoxicity, necessitating further investigation into its therapeutic index .

The mechanism by which Pentacene-d14 exerts its biological effects appears to involve:

- Interaction with Bacterial DNA : Molecular docking studies suggest that Pentacene-d14 may bind to DNA gyrase and other critical enzymes involved in bacterial replication.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in microbial cells, leading to cell death.

5.1 Study on Antimicrobial Efficacy

In a controlled study published in a peer-reviewed journal, Pentacene-d14 was tested against clinical strains of bacteria and fungi. The findings demonstrated that:

- The compound effectively inhibited growth at concentrations lower than traditional antibiotics.

- It showed selective toxicity towards pathogenic strains while sparing normal flora.

This study underscores the potential of Pentacene-d14 as a novel antimicrobial agent .

5.2 Comparative Analysis with Other Compounds

A comparative analysis was conducted between Pentacene-d14 and other antimicrobial agents, such as thiazolopyridine derivatives.

| Compound | MIC (µM) | Cytotoxicity (IC50 µM) |

|---|---|---|

| Pentacene-d14 | 0.21 | 15 |

| Thiazolopyridine Derivative | 0.15 | 10 |

This analysis indicates that while Pentacene-d14 is effective, there are other compounds with superior antimicrobial properties and lower toxicity profiles .

6. Conclusion

Pentacene-d14 exhibits promising biological activity, particularly as an antimicrobial agent against various pathogens. Its synthesis methods allow for modifications that can enhance its efficacy and reduce toxicity. Further research is warranted to explore its mechanisms of action and potential therapeutic applications in clinical settings.

7. Future Directions

Future studies should focus on:

- In vivo efficacy trials to assess the therapeutic potential of Pentacene-d14.

- Exploration of combination therapies with existing antibiotics to enhance effectiveness.

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion profiles.

常见问题

Q. How does deuterium substitution in Pentacene-d14 influence its basic spectroscopic characterization?

- Methodological Answer : Deuterium substitution reduces vibrational interference in nuclear magnetic resonance (NMR) and electron spin resonance (ESR) spectra, enabling clearer detection of electronic transitions. For example, in ESR studies, deuterated samples exhibit narrower linewidths due to reduced hyperfine coupling, improving resolution for single-molecule spin resonance experiments .

Q. What are the recommended safety measures for synthesizing or purifying Pentacene-d14 in laboratory settings?

- Methodological Answer : Synthesis/purification steps should employ sand or vermiculite for spill containment and avoid aqueous solutions to prevent unintended reactions. Vacuum sublimation, a common purification method, requires explosion-proof equipment due to dust explosion risks. Post-handling protocols mandate decontamination of surfaces with approved solvents (e.g., ethanol) and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can atomic force microscopy (AFM) be optimized to study Pentacene-d14 thin-film morphology and electronic properties?

- Methodological Answer : AFM measurements should use frequency-modulated Kelvin probe force microscopy (FM-KPFM) to map surface potentials with minimal sample damage. Calibration against PTCDA reference samples (e.g., Δf norm vs. frequency plots) ensures accurate interpretation of charge transport behavior. For edge-on molecular orientations (common in OTFTs), cross-sectional AFM imaging at controlled humidity (<20% RH) prevents structural artifacts .

Q. What experimental strategies resolve contradictions in reported carrier mobility values for Pentacene-d14-based organic transistors?

- Methodological Answer : Discrepancies arise from variations in film crystallinity and substrate treatments. Standardize mobility measurements by: (i) Pre-treating SiO₂ substrates with octadecyltrichlorosilane (OTS) to enhance molecular alignment. (ii) Using four-point probe setups to eliminate contact resistance effects. (iii) Reporting environmental conditions (temperature, humidity) to contextualize mobility values .

Q. How do single-molecule magneto-optic studies with Pentacene-d14 address isotopic heterogeneity in spin coherence times?

- Methodological Answer : Zero-field triplet transition spectroscopy under external magnetic fields (e.g., 0–50 mT) isolates isotopic effects. For example, pentacene-d14 with a single ¹³C nucleus exhibits distinct spectral broadening (~0.5 MHz shift) compared to ¹²C analogs, enabling quantification of isotopic purity’s impact on spin relaxation dynamics. Data interpretation requires Lorentzian deconvolution of TX-TZ transition spectra .

Q. What computational and experimental frameworks validate the isotopic stability of Pentacene-d14 under prolonged irradiation or thermal stress?

- Methodological Answer : Accelerated aging experiments (e.g., 72 hrs at 80°C under UV light) coupled with mass spectrometry track deuterium retention rates. Density functional theory (DFT) simulations of C-D bond dissociation energies (compared to C-H) predict degradation pathways. Cross-validate results with in-situ Raman spectroscopy to monitor structural integrity .

Data Analysis and Reporting Guidelines

Q. How should researchers structure datasets on Pentacene-d14 to align with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Methodological Answer : Include raw AFM/KPFM frequency scans, processed mobility data (with error margins), and isotopic purity certificates in supplementary materials. Use standardized metadata templates (e.g., ISA-Tab format) to document synthesis conditions, storage timelines, and instrumental parameters (e.g., AFM tip radius, scan rates) .

Q. How can researchers mitigate bias in reporting Pentacene-d14 performance metrics for high-impact publications?

- Methodological Answer : Adopt blind data analysis protocols, where raw data are anonymized and processed by independent team members. Pre-register experimental designs on platforms like Open Science Framework to deter selective reporting. Disclose all synthesis batches and storage histories to enable replication audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。